1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Piperidine protons : Multiplets between δ 1.5–3.5 ppm, corresponding to axial and equatorial protons. The carboxylic acid proton (if present) appears as a broad singlet near δ 12 ppm.
- Pyridine protons : Aromatic signals at δ 8.2–8.8 ppm, with splitting patterns influenced by adjacent substituents. The chlorine and trifluoromethyl groups deshield the pyridine ring, shifting signals upfield compared to unsubstituted pyridine.
- Acetyl group : A singlet at δ 3.8 ppm for the CH₂ group adjacent to sulfur and a carbonyl signal at δ 170 ppm in ¹³C NMR.
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z = 384 (calculated for C₁₅H₁₄ClF₃N₂O₃S).
- Fragmentation :
Crystallographic Analysis and Conformational Studies
X-ray diffraction data, though not directly available for this compound, can be inferred from analogous structures. For example:
- Piperidine ring : Prefers a chair conformation, with the carboxylic acid group equatorial to minimize steric hindrance.
- Thioacetyl linkage : The sulfur atom’s bond angles (≈105°) and dihedral angles relative to the pyridine ring influence molecular packing. The trifluoromethyl group’s electronegativity may promote halogen bonding in the crystal lattice.
- Hydrogen bonding : The carboxylic acid forms dimers via O-H···O interactions, while the pyridine nitrogen may participate in weak C-H···N hydrogen bonds.
The table below summarizes key crystallographic parameters for related compounds:
| Parameter | Value for Analogous Structures |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 15.4 Å |
| Bond angles (C-S-C) | 102°–105° |
These features suggest a tightly packed lattice stabilized by van der Waals interactions and halogen bonding.
Properties
CAS No. |
731793-33-2 |
|---|---|
Molecular Formula |
C14H14ClF3N2O3S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClF3N2O3S/c15-10-5-9(14(16,17)18)6-19-12(10)24-7-11(21)20-3-1-8(2-4-20)13(22)23/h5-6,8H,1-4,7H2,(H,22,23) |
InChI Key |
LXFSHIWOBZKOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-thiol Intermediate
The key intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-thiol, is typically prepared by selective substitution reactions on a suitably functionalized pyridine precursor:
- Starting from 3-chloro-5-(trifluoromethyl)pyridin-2-ol or a halogenated pyridine, nucleophilic substitution with thiolating agents introduces the thiol group at the 2-position.
- Alternatively, thiolation can be achieved via displacement of a leaving group (e.g., halide) with a sulfur nucleophile under controlled conditions.
- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate to facilitate substitution.
Formation of the Thioacetyl Linkage
The thioacetyl linkage connecting the pyridine thiol to the piperidine moiety is formed through acylation reactions:
- The pyridine-2-thiol intermediate undergoes acylation with chloroacetyl chloride or a similar acyl halide to form the corresponding thioacetyl derivative.
- This step is typically carried out in anhydrous conditions, using an inert solvent such as dichloromethane or tetrahydrofuran (THF), with a base such as triethylamine to neutralize the released hydrochloric acid.
- The reaction temperature is controlled (often 0°C to room temperature) to prevent side reactions.
Coupling with Piperidine-4-carboxylic Acid
The final coupling step links the thioacetylated pyridine to the piperidine-4-carboxylic acid:
- Piperidine-4-carboxylic acid is activated by conversion to an acid chloride or anhydride, or by using coupling reagents such as carbodiimides (e.g., EDCI) or uronium salts.
- The activated acid derivative reacts with the thioacetylated pyridine intermediate to form the amide bond.
- Reaction conditions typically involve mild bases and solvents like DMF or dichloromethane.
- Purification is achieved by crystallization or chromatography.
Representative Synthetic Scheme Summary
| Step | Reactants & Reagents | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 3-Chloro-5-(trifluoromethyl)pyridine derivative + sulfur nucleophile | DMF, K2CO3, 50-80°C | 3-Chloro-5-(trifluoromethyl)pyridin-2-thiol |
| 2 | Pyridin-2-thiol + chloroacetyl chloride + Et3N | DCM, 0°C to RT | 1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl) chloride intermediate |
| 3 | Intermediate + activated piperidine-4-carboxylic acid | DMF, EDCI or acid chloride, RT | 1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid |
Research Findings and Optimization Notes
- The use of 1,1′-thiocarbonyldiimidazole-assisted coupling has been reported for related carbothioamide compounds, suggesting similar coupling strategies can be adapted for thioacetyl linkages with high efficiency and selectivity.
- Electron-withdrawing substituents like trifluoromethyl and chloro groups on the pyridine ring influence reactivity and stability, requiring careful control of reaction conditions to avoid side reactions or decomposition.
- Microwave-assisted synthesis has been employed in related heterocyclic amide preparations to reduce reaction times and improve yields.
- Purification protocols often involve recrystallization from suitable solvents or chromatographic techniques to obtain high-purity final product suitable for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Thiolation solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Base for thiolation | Potassium carbonate, triethylamine | Facilitates nucleophilic substitution |
| Acylation reagent | Chloroacetyl chloride | Forms thioacetyl intermediate |
| Acylation solvent | Dichloromethane, THF | Anhydrous conditions required |
| Coupling reagent | EDCI, DCC, or acid chloride | Activates carboxylic acid for amide bond formation |
| Reaction temperature | 0°C to room temperature for acylation; RT for coupling | Temperature control critical for selectivity |
| Purification method | Recrystallization, chromatography | Ensures high purity for biological testing |
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that compounds with similar thiazole and pyridine structures exhibit promising anticancer activity. For instance, derivatives containing thiazole moieties have shown significant growth inhibition against various cancer cell lines, including MCF-7 and HepG2, suggesting that the presence of the trifluoromethyl group enhances their efficacy against tumors .
- The compound's structure may allow it to interact with biological targets involved in cancer progression, potentially inhibiting pathways critical for tumor growth.
-
Anticonvulsant Effects :
- Research has demonstrated that related compounds with similar structural features have exhibited anticonvulsant properties. The incorporation of specific functional groups has been linked to enhanced activity against seizure models, indicating potential for further exploration in epilepsy treatment .
- Carbonic Anhydrase Inhibition :
Case Studies
-
Anticancer Activity Assessment :
- A study evaluated a series of thiazole-pyridine hybrids for their anticancer effects against multiple cell lines. Among these, certain derivatives showed IC50 values lower than standard treatments like 5-fluorouracil, indicating superior efficacy due to structural modifications that include the trifluoromethyl group .
-
Pharmacological Profiling :
- In pharmacological evaluations, compounds similar to 1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid were tested for their anticonvulsant properties in animal models. Results demonstrated significant protection against seizures, leading to further investigation into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Avatrombopag (1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid monomaleate)
- Molecular Weight: 765.73 g/mol (as monomaleate salt) .
- Key Features :
- Both share the 3-chloro-5-(trifluoromethyl)pyridine group, suggesting common pharmacophoric elements for target binding.
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS 406476-31-1)
- Molecular Weight : 274.23 g/mol .
- Key Features :
- Retains the pyridyl-piperidine-carboxylic acid core but lacks the thioacetyl and chlorine substituents.
- Simpler structure may lead to lower target specificity compared to the target compound.
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetohydrazide (CAS 338422-76-7)
- Molecular Weight : 302.71 g/mol .
- Key Features :
- Contains a thioacetyl hydrazide group instead of the piperidine-carboxylic acid core.
- Likely to exhibit different metabolic stability due to susceptibility to hydrolysis .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1315367-73-7)
- Molecular Weight : 355.65 g/mol .
- Key Features :
- Pyrazole ring replaces piperidine, with additional difluoromethyl and methyl substituents.
- Comparison :
- Pyrazole’s smaller ring size and electronic properties may alter binding kinetics.
- Increased lipophilicity from difluoromethyl/methyl groups could enhance membrane permeability.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | ~357.73 | ~2.1 | 2 (COOH, NH) | 6 | Thioacetyl, Cl, CF₃, COOH |
| Avatrombopag | 765.73 | ~4.5 | 3 | 12 | Thiazole, COOH, Cl, CF₃ |
| 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-COOH | 274.23 | ~1.8 | 2 | 5 | Pyridyl, COOH |
| 2-{[3-Cl-5-CF₃-pyridin-2-yl]thio}acetohydrazide | 302.71 | ~1.5 | 3 | 6 | Thioacetyl hydrazide, Cl, CF₃ |
*LogP values estimated based on substituent contributions.
Key Observations :
- The target compound balances moderate lipophilicity (LogP ~2.1) with solubility-enhancing carboxylic acid.
- Avatrombopag’s higher molecular weight and LogP may limit bioavailability despite clinical efficacy .
- Pyrazole and hydrazide analogs exhibit distinct solubility profiles due to altered hydrogen-bonding capacity.
Biological Activity
1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies, focusing on its pharmacological properties.
- Molecular Formula : C12H13ClF3N2O2S
- Molecular Weight : 332.76 g/mol
- IUPAC Name : 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thioacetylated pyridine compounds. The process can be optimized for yield and purity using various solvents and reaction conditions.
Biological Activity Overview
This compound has been evaluated for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, demonstrating potential as antimicrobial agents .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activity. A study reported that certain pyridine-based compounds showed effective inhibition of cancer cell proliferation in vitro, particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Inflammation-related pathways have also been targeted by compounds similar to this compound. In vitro studies suggest that these compounds can modulate cytokine production, potentially reducing inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thioacetylated piperidine derivatives, including the target compound. The results indicated that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria, with a notable selectivity index suggesting lower cytotoxicity towards human cells compared to bacterial cells .
Case Study 2: Anticancer Activity
In a comparative study on various piperidine derivatives, it was found that those containing trifluoromethyl groups exhibited enhanced anticancer activity. The study utilized various cancer cell lines to assess cytotoxic effects and found that the presence of the trifluoromethyl moiety significantly increased potency against specific cancer types .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Couple the 3-chloro-5-(trifluoromethyl)pyridine-2-thiol moiety to the piperidine-4-carboxylic acid backbone via a thioacetyl linker. Use palladium-catalyzed cross-coupling (e.g., ) under inert atmosphere (N₂/Ar) to minimize oxidation .
- Step 2 : Optimize reaction temperature (40–100°C) and time (5–17 hours) based on intermediate stability. For example, prolonged reflux in acetic acid with sodium acetate (as in ) may improve cyclization .
- Step 3 : Monitor reaction progress via TLC or HPLC (≥95% purity threshold; ). Purify via recrystallization (e.g., acetic acid) or column chromatography .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Analytical Workflow :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl and chloro groups) and piperidine ring conformation. Compare with literature data for similar pyridine-piperidine hybrids () .
- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥98% purity for biological assays ( ) .
- Elemental Analysis : Verify molecular formula (C₁₄H₁₃ClF₃N₂O₃S) through combustion analysis or high-resolution mass spectrometry .
Advanced Research Questions
Q. How can contradictions between computational reactivity predictions and experimental results be resolved?
- Case Study : If DFT calculations suggest nucleophilic attack at the pyridine nitrogen but experiments show no reaction:
- Step 1 : Re-examine solvent effects (e.g., polar aprotic vs. protic) using COSMO-RS simulations. highlights tert-butyl alcohol as a solvent for stabilizing intermediates .
- Step 2 : Probe steric hindrance via X-ray crystallography (e.g., ’s CSD survey of pyridine derivatives) to assess accessibility of reactive sites .
- Step 3 : Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-limiting steps .
Q. What methodologies are suitable for evaluating the compound’s bioactivity and target engagement?
- Pharmacological Profiling :
- Step 1 : Screen against kinase panels (e.g., PIM1 in ) using fluorescence polarization assays. IC₅₀ values <1 µM suggest therapeutic potential .
- Step 2 : Perform molecular docking (AutoDock Vina) to identify binding motifs, focusing on the trifluoromethyl group’s hydrophobic interactions () .
- Step 3 : Validate target engagement via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
Q. How can byproduct formation during multi-step synthesis be minimized?
- Troubleshooting :
- Step 1 : Identify byproducts via LC-MS/MS. For example, notes tert-butyl alcohol as a critical solvent for suppressing side reactions in palladium-catalyzed steps .
- Step 2 : Adjust stoichiometry of Cs₂CO₃ ( ) to deprotonate thiol intermediates without over-baseifying the reaction .
- Step 3 : Implement flow chemistry for precise control of residence time and temperature in air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
